N-(adamantan-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(adamantan-1-yl)benzenesulfonamide is a chemical compound characterized by the presence of an adamantane group attached to a benzenesulfonamide moiety. The adamantane structure is a tricyclic hydrocarbon known for its rigidity and stability, while the benzenesulfonamide group is a common functional group in medicinal chemistry. This compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(adamantan-1-yl)benzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 1-adamantylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the benzenesulfonamide group under basic conditions.
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Adamantylamine derivatives.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
N-(adamantan-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the benzenesulfonamide group can interact with enzymes or receptors. This dual functionality allows the compound to modulate various biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-(adamantan-1-yl)benzamide
- N-(adamantan-1-yl)-4-methylbenzenesulfonamide
- N-(adamantan-1-yl)-2,4-dichlorobenzenesulfonamide
Uniqueness
N-(adamantan-1-yl)benzenesulfonamide stands out due to its unique combination of the adamantane and benzenesulfonamide groups. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H21NO2S |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-(1-adamantyl)benzenesulfonamide |
InChI |
InChI=1S/C16H21NO2S/c18-20(19,15-4-2-1-3-5-15)17-16-9-12-6-13(10-16)8-14(7-12)11-16/h1-5,12-14,17H,6-11H2 |
InChI Key |
JERBYSUMEPBCKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.